molecular formula C23H21N3O5S2 B12148091 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12148091
M. Wt: 483.6 g/mol
InChI Key: CFRVVSKLWAWUPW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule investigated for its role as a potent kinase inhibitor. Research indicates its primary mechanism of action involves the targeted inhibition of the JAK2/STAT3 signaling pathway, a critical cascade implicated in cell proliferation, apoptosis, and immune responses. The structural core of the molecule, featuring a thieno[2,3-d]pyrimidin-4-one scaffold, is a known pharmacophore for ATP-competitive binding to various kinase domains. Dysregulation of the JAK/STAT pathway, particularly through constitutive JAK2 activation, is a hallmark of numerous oncogenic processes, including those in hematological malignancies and solid tumors. Consequently, this compound is a valuable pharmacological tool for studying oncogenic signaling in vitro and in vivo, with potential applications in cancer research and immunology. Its specific molecular design, incorporating the furan-2-ylmethyl and dihydrobenzodioxin groups, is optimized for enhanced selectivity and binding affinity. This product is offered for research purposes to facilitate the exploration of kinase biology and the development of novel targeted therapeutics. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C23H21N3O5S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N3O5S2/c1-13-14(2)33-21-20(13)22(28)26(11-16-4-3-7-29-16)23(25-21)32-12-19(27)24-15-5-6-17-18(10-15)31-9-8-30-17/h3-7,10H,8-9,11-12H2,1-2H3,(H,24,27)

InChI Key

CFRVVSKLWAWUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CO5)C

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzodioxin Derivative : The synthesis begins with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various sulfonyl chlorides under alkaline conditions to yield sulfonamide derivatives. These derivatives serve as precursors for further modifications .
  • Thieno[2,3-d]pyrimidine Moiety : The incorporation of the thieno[2,3-d]pyrimidine structure is achieved through a series of reactions involving 2-bromo-N-(un/substituted-phenyl)acetamides and lithium hydride in DMF .
  • Final Compound Formation : The final product is obtained by coupling the benzodioxin-based sulfonamide with the thieno[2,3-d]pyrimidine component through a sulfanyl linkage .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme Inhibitory Activity Reference
α-glucosidaseModerate to high
Acetylcholinesterase (AChE)Significant
Butyrylcholinesterase (BChE)Comparable to standard drugs

These activities suggest potential applications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Anti-inflammatory and Analgesic Properties

The compound has also been screened for anti-inflammatory activity. Preliminary studies indicate that derivatives containing the benzodioxin structure exhibit significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway:

Compound COX Inhibition (%) Analgesic Activity (%) Reference
Benzodioxin Derivative90% (selective COX-2)51% protection
Standard Drug (Diclofenac)68%60%

Case Studies

  • Diabetes Management : In a study focusing on anti-diabetic agents, compounds similar to N-(2,3-dihydro-1,4-benzodioxin...) were shown to lower blood glucose levels in diabetic models through enzyme inhibition pathways .
  • Neuroprotective Effects : Research indicated that compounds with similar structural features could protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in neurodegenerative diseases .

Scientific Research Applications

Research indicates that compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit various biological activities:

  • Antioxidant Properties : The presence of the benzodioxane moiety is associated with antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Enzyme Inhibition : Studies have indicated that similar compounds act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .

Therapeutic Applications

Given its structural features and biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting oxidative stress-related diseases or microbial infections.
  • Neurological Disorders : Its enzyme inhibition properties may be exploited in creating treatments for conditions like Alzheimer's disease.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives:

  • Study on α-glucosidase Inhibition : A recent investigation focused on synthesizing new acetamides based on the benzodioxane structure demonstrated significant inhibition of α-glucosidase activity .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes, providing insights into their potential effectiveness as therapeutic agents .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether (-S-) linkage between the acetamide and thieno[2,3-d]pyrimidinone moieties is susceptible to oxidation and nucleophilic substitution.

Reaction Type Reagents/Conditions Expected Product Mechanistic Notes
OxidationH₂O₂, mCPBA, or Oxone®Sulfoxide (-SO-) or sulfone (-SO₂-) derivativesControlled stoichiometry determines oxidation state .
Nucleophilic DisplacementAlkyl halides or aminesSubstituted thioethers or thiolsSN2 mechanism favored due to steric accessibility of the sulfur atom .

Acetamide Hydrolysis

The acetamide group can undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product Catalysis
Acidic HydrolysisHCl (conc.), refluxCarboxylic acid + ammonium chlorideProtonation of carbonyl oxygen enhances electrophilicity .
Basic HydrolysisNaOH (aq.), heatSodium carboxylate + amineNucleophilic attack by hydroxide at the carbonyl carbon .

Thieno[2,3-d]pyrimidinone Core Reactivity

The 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidinone system participates in:

Ring-Opening Reactions

Reagent Product Application
HydrazineHydrazide derivativesPrecursors for heterocyclic synthesis .
Grignard ReagentsAlkylated intermediatesFunctionalization at the carbonyl position.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring may undergo:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄C-5 or C-6Nitro-substituted derivatives
HalogenationCl₂/FeCl₃C-5Chlorinated analogs

Furan Ring Modifications

The furan-2-ylmethyl group is prone to electrophilic substitution and ring-opening:

Reaction Reagent Product Notes
Diels-Alder ReactionDienophiles (e.g., maleic anhydride)CycloadductsFuran acts as a diene under thermal conditions .
HydrogenationH₂/Pd-CTetrahydrofuran derivativeSaturation of the furan ring .

Benzodioxane Stability and Reactivity

The 1,4-benzodioxin fragment is generally stable but may undergo:

Reaction Conditions Product Outcome
Acid-Catalyzed CleavageHCl (aq.), heatCatechol derivativesEther linkage hydrolysis .
O-MethylationCH₃I, K₂CO₃Methoxy-substituted analogsEnhanced lipophilicity .

Computational Predictions

In silico studies (e.g., molecular docking) suggest:

  • Nucleophilic attack at the 4-oxo group of the pyrimidinone ring is sterically hindered due to adjacent methyl groups.

  • The furan oxygen may participate in hydrogen bonding with biological targets, influencing reactivity in enzymatic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its thieno[2,3-d]pyrimidine core, which distinguishes it from pyrimidine, triazole, or cyclopenta-fused analogs. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity (IC50 or Notes) References
Target Compound Thieno[2,3-d]pyrimidin-4-one 3-(Furan-2-ylmethyl), 5,6-dimethyl, sulfanylacetamide-linked benzodioxin C24H23N3O5S2 ~521.6 Not reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide Pyrimidine 2-(3-Fluorophenyl), 6-methyl, sulfanylacetamide-linked benzodioxin C21H18FN3O3S 411.5 Not reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-(2-Methoxyphenyl), sulfanylacetamide-linked benzodioxin C22H19N3O5S2 469.5 Kinase inhibition (hypothetical)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-4-one 4-Methyl, 2,3-dichlorophenyl C13H11Cl2N3O2S 344.2 Not reported
Anti-diabetic analogs (7i, 7k) Benzodioxin-sulfonylacetamide Substituted phenyl groups Varies ~400–450 α-Glucosidase inhibition (IC50: 81–86 µM)

Key Observations

Core Heterocycle Influence: The thienopyrimidine core in the target compound may enhance π-π stacking in enzyme active sites compared to pyrimidine or triazole cores .

Substituent Effects :

  • The furan-2-ylmethyl group introduces an oxygen-rich heterocycle, which could enhance hydrogen bonding compared to bulkier aryl groups (e.g., 3-fluorophenyl in or 2-methoxyphenyl in ).
  • Sulfanylacetamide linkers are conserved across analogs, suggesting a role in stabilizing interactions with cysteine residues or metal ions in enzyme pockets .

Biological Activity Trends :

  • Compounds with benzodioxin-linked sulfanylacetamide moieties (e.g., ) show moderate α-glucosidase inhibition (IC50 ~80 µM), but activity depends on substituent electronic profiles. Electron-withdrawing groups (e.g., halogens) may enhance binding, while bulky groups reduce potency .

Research Findings and Data

Hypothetical Bioactivity

  • However, the furan-2-ylmethyl group’s electron-donating nature may reduce potency compared to halogenated analogs.
  • Kinase Inhibition: Thienopyrimidine cores are known kinase inhibitors. The 5,6-dimethyl groups could sterically hinder ATP-binding pockets, modulating selectivity .

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation between 2-aminothiophene-3-carboxylates and carbonyl reagents. For 5,6-dimethyl substitution, 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes reflux with formamide (140°C, 6 h) to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (76–97% yield). Alternative reagents like formic acid or ammonium formate facilitate cyclization under milder conditions (60–65°C).

Table 1: Cyclocondensation Conditions for Thienopyrimidinone Formation

Starting MaterialReagentTemperature (°C)Yield (%)Reference
2-Amino-4,5-dimethylthiopheneFormamide14076–97
2-Amino-3-cyanothiopheneFormic acid6065
2-Amino-3-carboxamide thiopheneAmmonium formate15056

Introduction of Sulfanyl Group at C2

The sulfanyl group at position 2 is introduced via nucleophilic substitution using potassium thioacetate or thiourea derivatives. Patel et al. demonstrated that treating thieno[2,3-d]pyrimidin-4-one with potassium thiocyanate in HCl/dioxane (reflux, 4 h) yields 2-thioxo derivatives (58–72% yield). For the target compound, this intermediate is further alkylated with chloroacetamide to install the sulfanylacetamide side chain.

Functionalization with Furanmethyl Substituent

Alkylation at N3

The furan-2-ylmethyl group is introduced at N3 via alkylation of the thienopyrimidinone intermediate. Reaction with furfuryl bromide in the presence of K2CO3 (DMF, 80°C, 3 h) achieves N-alkylation with 68–75% yield. Steric hindrance from the 5,6-dimethyl groups necessitates prolonged reaction times (up to 6 h) for complete conversion.

Key Spectral Data for 3-(Furan-2-ylmethyl) Intermediate:

  • IR (KBr) : 1690 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 660 cm⁻¹ (C-S)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5), 6.35 (dd, J = 3.2 Hz, 1H, furan H-4), 6.25 (d, J = 3.2 Hz, 1H, furan H-3), 4.85 (s, 2H, CH2-furan)

Synthesis of Benzodioxin Amine

Reductive Amination of 1,4-Benzodioxin-6-carbaldehyde

The benzodioxin amine is prepared via reductive amination of 1,4-benzodioxin-6-carbaldehyde using ammonium acetate and NaBH3CN (MeOH, 25°C, 12 h). This method affords N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine in 89% yield with >95% purity.

Final Coupling via Acetamide Linkage

Activation of Sulfanylacetic Acid

The sulfanylacetamide bridge is formed by activating 2-mercaptoacetic acid with EDCI/HOBt (DMF, 0°C, 1 h), followed by reaction with the benzodioxin amine (RT, 24 h). This step achieves 70–78% yield after purification via silica gel chromatography (hexane:ethyl acetate, 1:1).

Table 2: Optimization of Acetamide Coupling

ActivatorSolventTemperature (°C)Time (h)Yield (%)
EDCI/HOBtDMF252478
DCC/DMAPCH2Cl20 → 254865
HATUDMF251282

Reaction Mechanism and Stereochemical Considerations

The cyclocondensation proceeds via a tandem nucleophilic attack and dehydration mechanism. The aminothiophene’s NH2 group attacks the electrophilic carbonyl carbon of formamide, followed by cyclization and elimination of water. Steric effects from the 5,6-dimethyl groups slow alkylation at N3, necessitating excess furfuryl bromide (1.5 eq).

Characterization and Analytical Data

The final compound is characterized by:

  • HRMS (ESI) : m/z 484.1274 [M+H]⁺ (calc. 484.1281 for C23H22N3O5S2)

  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 162.1 (C4=O), 154.3 (C2-S), 148.2 (furan C-2), 121.6–114.3 (aromatic carbons)

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors for cyclocondensation (residence time: 30 min) and automated chromatography for purification. Environmental metrics include an E-factor of 18.2, driven by solvent use in column chromatography .

Q & A

Q. What are the recommended synthetic routes for optimizing the yield of this compound?

The compound is synthesized via multi-step protocols involving sulfonamide coupling and alkylation. Key steps include reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic aqueous conditions (pH 9–10) to form intermediate sulfonamides . Subsequent alkylation with 2-bromoacetamide derivatives in DMF, using lithium hydride (LiH) as an activator, achieves the final product. Yield optimization (~80%) requires precise stoichiometric control (1:1.05 molar ratio of sulfonamide to alkylating agent), inert atmosphere, and TLC monitoring .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Use a combination of:

  • ¹H-NMR : Confirm aromatic protons (δ 7.2–7.8 ppm for benzodioxin), methyl groups (δ 2.1–2.5 ppm), and thioacetamide NH signals (δ 10.1–12.5 ppm) .
  • IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .
  • CHN analysis : Match experimental C, H, N, and S percentages to theoretical values (e.g., ±0.3% tolerance for carbon) .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays targeting acetylcholinesterase (AChE) or α-glucosidase due to structural analogs showing activity in these systems. For α-glucosidase, use a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as substrate. Report IC₅₀ values (e.g., 81–86 μM for related compounds vs. 37 μM for acarbose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across structural analogs?

Discrepancies in IC₅₀ values may arise from substituent effects on phenyl/heterocyclic moieties. Address this via:

  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots.
  • Molecular docking : Compare binding affinities of analogs to α-glucosidase or AChE active sites (e.g., AutoDock Vina) .
  • SAR analysis : Correlate electron-withdrawing/donating groups (e.g., methoxy vs. bromo substituents) with activity trends .

Q. What computational strategies enhance mechanistic understanding of this compound’s bioactivity?

  • Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., sulfonyl or thioacetamide groups) .
  • MD simulations : Simulate ligand-enzyme complexes (e.g., α-glucosidase) for 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., Asp214/Arg281) .
  • ADMET prediction : Use SwissADME to evaluate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. How can experimental design mitigate challenges in scaling up synthesis?

  • Flow chemistry : Transition from batch to continuous flow reactors for sulfonamide coupling, reducing reaction time and improving yield .
  • DoE (Design of Experiments) : Apply factorial designs to optimize solvent (DMF vs. DMSO), temperature (25–60°C), and catalyst (LiH vs. NaH) .
  • HPLC purification : Use C18 columns with gradient elution (acetonitrile/water) to isolate impurities from polar intermediates .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in spectral data during characterization?

  • Replicate synthesis : Ensure anhydrous conditions to prevent hydrolysis of thioacetamide .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at 313 K .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of α-glucosidase in lysates treated with the compound .
  • Fluorescent probes : Use 2-NBDG (a fluorescent glucose analog) to quantify α-glucosidase inhibition in live cells .

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